2-(4-(Isopropylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
Description
2-(4-(Isopropylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a structurally complex organic compound featuring three distinct functional motifs:
- Thiazole moiety: A five-membered aromatic heterocycle containing sulfur and nitrogen, commonly associated with biological activity in pharmaceuticals and agrochemicals.
- Isopropylthio-phenyl group: A sulfur-linked isopropyl substituent on the phenyl ring, likely enhancing lipophilicity and influencing metabolic stability.
The ethanone (acetyl) group bridges the azetidine and phenyl components, forming a ketone linker that may contribute to conformational rigidity.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-12(2)23-15-5-3-13(4-6-15)9-16(20)19-10-14(11-19)21-17-18-7-8-22-17/h3-8,12,14H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWLGVYNUJHYMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(Isopropylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 385.54 g/mol. Its structure features an isopropylthio group, a thiazole moiety, and an azetidine ring, which are crucial for its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through the inhibition of specific enzymes or pathways. For instance, derivatives containing thiazole and phenyl groups have demonstrated strong inhibition of cyclooxygenase (COX), an enzyme involved in inflammatory responses. The inhibition of COX leads to reduced production of prostaglandins, which are mediators of inflammation .
Table 1: Comparison of Biological Activities
Anti-inflammatory Activity
A study examined the anti-inflammatory properties of thiazole derivatives, revealing that certain substitutions on the phenyl and thiazole rings significantly enhanced their inhibitory activity against COX enzymes. The findings suggest that the introduction of bulky alkyl groups can diminish this activity, while halogen substitutions at specific positions can enhance it .
Anticancer Potential
Another line of research focused on the anticancer properties associated with similar thiazole-containing compounds. These studies highlighted that certain derivatives could inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. This mechanism is crucial in cancer therapy as it disrupts cell cycle progression in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
